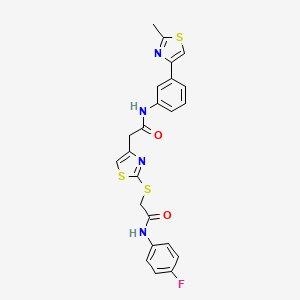
N-(4-fluorophenyl)-2-((4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-((4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19FN4O2S3 and its molecular weight is 498.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-2-((4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. The structural features of this compound, including the presence of thiazole and fluorophenyl moieties, suggest a diverse range of pharmacological properties, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound can be broken down into several key components:
- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Thiazole Moieties : Known for their role in various biological activities, including antimicrobial effects.
- Amino and Acetamide Functionalities : Potentially involved in enzyme inhibition or receptor binding.
Biological Activity Overview
Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant biological activities:
- Antimicrobial Activity : Thiazole compounds have been reported to show antibacterial and antifungal properties. For instance, derivatives with similar structures have demonstrated effective inhibition against various pathogens, including Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Thiazole-containing compounds have been studied for their cytotoxic effects on cancer cell lines. The structure activity relationship (SAR) indicates that modifications in the thiazole ring can enhance activity against specific cancer types .
- Mechanism of Action : The mechanism often involves interaction with specific enzymes or receptors, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells .
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines, revealing IC50 values as low as 1.61 µg/mL for certain compounds, indicating strong potential for therapeutic use .
- Molecular dynamics simulations suggested that these compounds interact primarily through hydrophobic contacts with target proteins, which is critical for their anticancer activity.
-
Antimicrobial Efficacy :
- Research highlighted the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) showing promising results comparable to standard antibiotics .
- A novel thiazole derivative was reported to exceed the efficacy of conventional treatments against resistant bacterial strains.
Data Tables
| Activity Type | Compound Example | IC50/MIC Values | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | Thiazole Derivative | 1.61 µg/mL | Jurkat T-cell leukemia |
| Antibacterial | Thiazole Derivative | 31.25 µg/mL | Staphylococcus epidermidis |
| Antifungal | Thiazole Derivative | < 10 µg/mL | Candida albicans |
Propiedades
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S3/c1-14-25-20(12-31-14)15-3-2-4-18(9-15)27-21(29)10-19-11-32-23(28-19)33-13-22(30)26-17-7-5-16(24)6-8-17/h2-9,11-12H,10,13H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJRQZPTWCMPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














